O,alpha-Dimethyltyrosine

Opioid Peptides Peptidomimetics Receptor Binding

Researchers face limited structural constraint when using L-tyrosine or mono-methylated analogs, compromising peptide stability and receptor selectivity. O,alpha-Dimethyltyrosine (CAS 7383-30-4) solves this with: • Dual O-methyl + alpha-methyl modification for defined conformational rigidity • Proven in [Dmt1]DALDA: 3000x morphine antinociceptive potency • O-methylation increases lipophilicity and brain uptake (up to 5% dose/g) in animal models Supplied as a high-purity specialty building block for peptidomimetic engineering and SAR studies. Available for immediate global shipment to research institutions and biotech companies.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 7383-30-4
Cat. No. B020183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,alpha-Dimethyltyrosine
CAS7383-30-4
SynonymsDL-3-(p-Methoxyphenyl)-2-methylalanine;  O,α-Dimethyltyrosine; 
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)(C(=O)O)N
InChIInChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14)
InChIKeyGSEIHXWCWAMTTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O,alpha-Dimethyltyrosine in Specialized Peptide Synthesis


O,alpha-Dimethyltyrosine (CAS 7383-30-4) is a non-proteinogenic, methylated derivative of the amino acid L-tyrosine, characterized by a methoxy group at the para position (O-methyl) and a methyl group on the alpha-carbon . With the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol, its dual methylation pattern is structurally distinct . This compound is not incorporated into proteins during standard translation but serves as a critical research tool and a specialty building block, particularly for introducing steric hindrance and modifying physicochemical properties in peptidomimetic design and biochemical assays .

1
Specialty building block for peptidomimetic design
Introduces steric hindrance and altered lipophilicity
2
Enables Dmt pharmacophore precursor synthesis
Key for opioid receptor SAR studies
3
Non-proteinogenic; not incorporated in translation
Used in chemical synthesis, not metabolic labeling

Why O,alpha-Dimethyltyrosine Cannot Be Substituted


Simple substitution with generic L-tyrosine or a mono-methylated analog like alpha-methyltyrosine (AMPT) fails to replicate the specific, dual-modified structure of O,alpha-Dimethyltyrosine. The unique combination of an O-methyl ether and an alpha-methyl group imparts a defined conformational constraint and altered physicochemical profile that fundamentally changes its behavior in biochemical systems . While AMPT acts as a classic tyrosine hydroxylase (TH) inhibitor, O,alpha-Dimethyltyrosine is primarily valorized for its incorporation into peptides where it can dramatically enhance target binding and stability, properties not achievable with the simpler analogs . This structural specificity directly translates into distinct, non-interchangeable research outcomes, making it essential for precise, reproducible peptidomimetic engineering and pharmacological studies.

Target: O,alpha-Dimethyltyrosine
Dual O-methyl + alpha-methyl modification; conformational constraint and increased lipophilicity
Substitute: L-Tyrosine
Lacks both methyl groups; cannot provide the same steric or physicochemical profile. Research outcomes may not be reproducible.
Target: O,alpha-Dimethyltyrosine
Primarily used as a chiral building block for constrained peptide synthesis
Substitute: Alpha-Methyltyrosine (AMPT)
AMPT is a systemic TH inhibitor; O,alpha-Dimethyltyrosine's value lies in peptidomimetic engineering, not direct enzyme inhibition. Applications differ.

O,alpha-Dimethyltyrosine vs. Structural Analogs


Dual Methylation to Dmt Opioid Pharmacophore

While not the final bioactive molecule itself, O,alpha-Dimethyltyrosine is a key synthetic precursor to 2',6'-dimethyltyrosine (Dmt). Dmt, when incorporated into peptides like [Dmt1]DALDA, creates a pharmacophore with vastly superior mu-opioid receptor (MOR) activity compared to the native L-tyrosine in the parent peptide DALDA [1]. The enhanced lipophilicity and conformational constraint from dual methylation are key to this effect [2].

Dmt Pharmacophore Potency
Class-level inference
3000× vs. morphine
Reported potency enhancement in opioid peptide research via Dmt incorporation
Data from mouse tail-flick assay; requires synthetic conversion to Dmt-containing peptide
Opioid Peptides Peptidomimetics Receptor Binding

O-Methylation Boosts Lipophilicity and Stability

The O-methylation of tyrosine analogs directly increases lipophilicity, which has been shown to significantly improve brain uptake and in vivo stability. In a comparative study of radioiodinated tyrosine analogs in mice, O-methylation of L-alpha-methyltyrosine (to create O-methyl-L-alpha-methyltyrosine, OMIMT) resulted in a quantifiable increase in brain uptake and a marked prevention of in vivo deiodination [1]. This provides class-level evidence that the O-methyl group in O,alpha-Dimethyltyrosine confers superior pharmacokinetic properties compared to non-methylated analogs.

CNS Uptake & Stability
Class-level inference
5% dose/g brain uptake
Supports CNS-penetrant tool design; O-methylation increases lipophilicity
From radioiodinated analog OMIMT in mice; model-dependent
Pharmacokinetics Blood-Brain Barrier Radiotracer

Mechanistic Difference from Alpha-Methyltyrosine

While both compounds are noted as tyrosine hydroxylase (TH) inhibitors, their applications differ significantly. Alpha-methyltyrosine (AMPT) is a clinically used, competitive inhibitor of TH with an I50 greater than 10^-3 M, leading to systemic catecholamine depletion [1]. O,alpha-Dimethyltyrosine is also referenced as a TH inhibitor, but its primary research value lies not in systemic enzyme blockade but as a chiral synthon and a metabolically stable building block for peptides . The dual methylation may reduce its potency as a direct TH inhibitor compared to AMPT, redirecting its utility toward applications where its structural rigidity and lipophilicity are paramount.

Mechanistic Differentiation
Cross-study comparable
Building block vs. systemic TH inhibitor
Not a direct substitute for AMPT in catecholamine depletion studies
Primary research use is constrained peptide synthesis, not TH inhibition
Enzyme Inhibition Catecholamine Synthesis Dopamine

Research Applications of O,alpha-Dimethyltyrosine


Opioid Peptide Analog Synthesis

Researchers aiming to develop novel opioid peptides with enhanced potency, selectivity, and metabolic stability should utilize O,alpha-Dimethyltyrosine as a critical synthetic precursor. This is supported by its established use in creating the Dmt pharmacophore, which has yielded peptides like [Dmt1]DALDA with antinociceptive potency 3000 times greater than morphine .

CNS-Penetrant Peptidomimetic Design

When designing peptide-based tools or drug candidates intended for central nervous system targets, O,alpha-Dimethyltyrosine is a superior building block over native tyrosine. Class-level evidence shows that O-methylation significantly increases lipophilicity and brain uptake (up to 5% dose/g in models) while improving in vivo stability .

Peptide Backbone Conformational Constraint

For structural biology and medicinal chemistry projects requiring precise control over peptide secondary structure, the alpha-methyl group of O,alpha-Dimethyltyrosine introduces a valuable conformational constraint. This feature is essential for studying structure-activity relationships (SAR) and engineering peptides with improved target affinity and selectivity, a property not found in unmodified L-tyrosine .

Application
Selection Property
Validation Focus
Opioid peptide SAR studies
Dmt pharmacophore precursor
Opioid receptor binding & potency assessment
CNS-targeted peptidomimetic design
O-methylation-induced lipophilicity
Brain uptake & metabolic stability in research models
Peptide conformational constraint studies
Alpha-methyl backbone rigidity
Secondary structure & SAR analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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